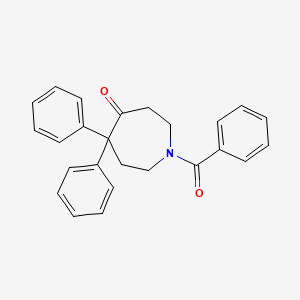
1-Benzoyl-5,5-diphenylazepan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-5,5-diphenylazepan-4-one is a chemical compound with the molecular formula C24H21NO2 It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-5,5-diphenylazepan-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzoyl chloride with 5,5-diphenylazepan-4-one under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzoyl-5,5-diphenylazepan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-5,5-diphenylazepan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-5,5-diphenylazepan-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-5,5-diphenylazepan-4-one can be compared with other azepane derivatives, such as:
1-Benzoyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Similar in structure but with different functional groups, leading to varied chemical and biological properties.
1-Benzoyl-5,5-diphenylhexahydro-1H-azepine-4-one: Another related compound with distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
922504-31-2 |
|---|---|
Molekularformel |
C25H23NO2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
1-benzoyl-5,5-diphenylazepan-4-one |
InChI |
InChI=1S/C25H23NO2/c27-23-16-18-26(24(28)20-10-4-1-5-11-20)19-17-25(23,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI-Schlüssel |
IZGDPQRJNVFBIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















